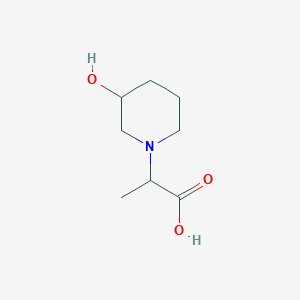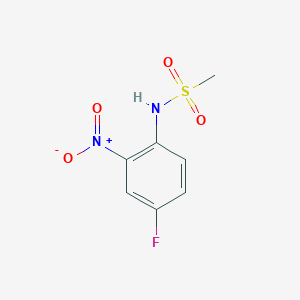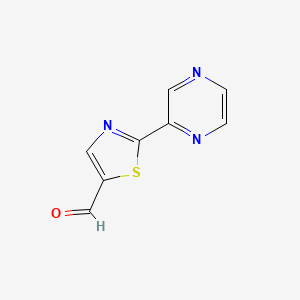
2-(吡嗪-2-基)-1,3-噻唑-5-甲醛
描述
2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both pyrazine and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
科学研究应用
2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用机制
Target of Action
These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds like pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Similar compounds have shown to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the aldehyde group forming covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde can form non-covalent interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde on cellular processes are profound. It influences cell signaling pathways by modulating kinase activity, which in turn affects gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Furthermore, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde has been found to inhibit cell proliferation and migration, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent adducts that inhibit enzyme activity. This compound also interacts with DNA and RNA, potentially affecting transcription and translation processes . Additionally, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde can lead to sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its localization to specific cellular compartments . The compound tends to accumulate in the liver and kidneys, where it undergoes further metabolism .
Subcellular Localization
The subcellular localization of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is crucial for its activity. It is predominantly found in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of pyrazine derivatives with thiazole precursors. One common method includes the reaction of pyrazine-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Pyrazin-2-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid
- 2-(Pyrazin-2-yl)-1,3-thiazole-5-methanol
- 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a thiazole ring, which confer distinct reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
属性
IUPAC Name |
2-pyrazin-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-5-6-3-11-8(13-6)7-4-9-1-2-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFGFECCZFFMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
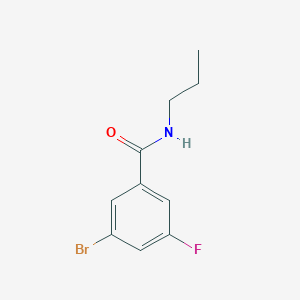
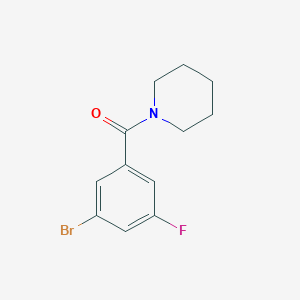
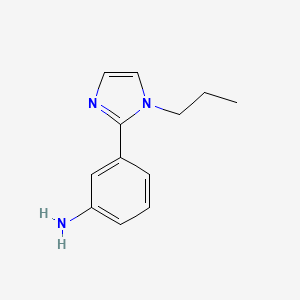
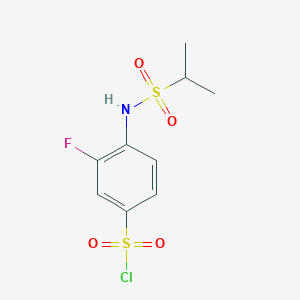
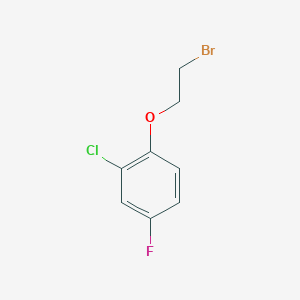
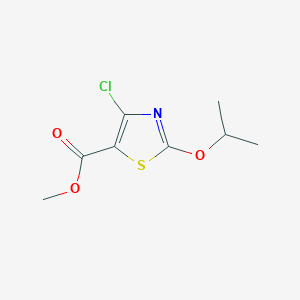
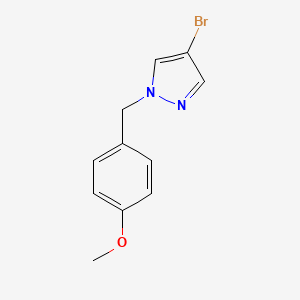
![Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine](/img/structure/B1444866.png)
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)
